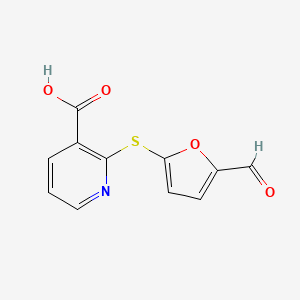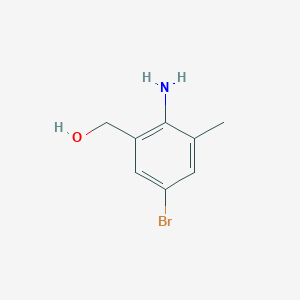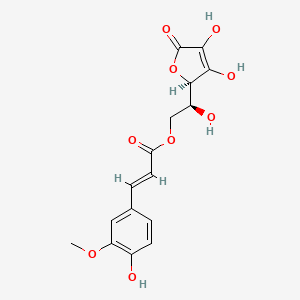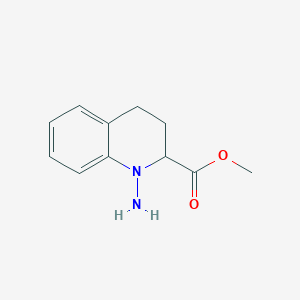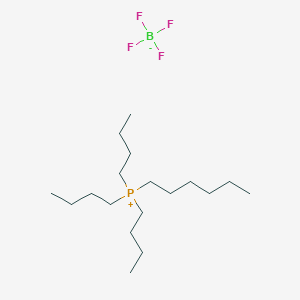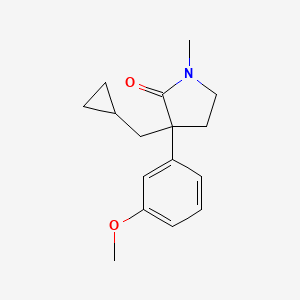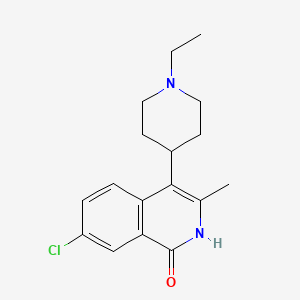
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chloro-substituted isoquinolinone core with an ethylpiperidinyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Ethylpiperidinyl Group: The ethylpiperidinyl group is introduced through nucleophilic substitution reactions, often using ethylpiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolinones.
Scientific Research Applications
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-(1-methylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-ethylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylquinolin-1(2H)-one
Uniqueness
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
702709-38-4 |
|---|---|
Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
7-chloro-4-(1-ethylpiperidin-4-yl)-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20-8-6-12(7-9-20)16-11(2)19-17(21)15-10-13(18)4-5-14(15)16/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
InChI Key |
AMDFFHFXVWPBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=C(NC(=O)C3=C2C=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)

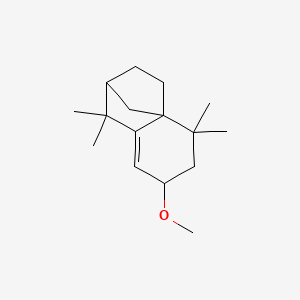
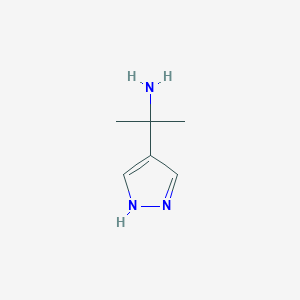
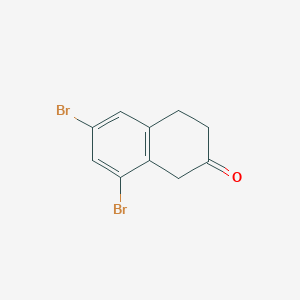
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
